Negligible GR Binding vs. Cortisol
In a competitive receptor binding assay using intact macrophages, 11-epicortisol demonstrated negligible affinity for the glucocorticoid receptor (GR). In stark contrast to cortisol, which competed effectively for [3H]dexamethasone binding, 11-epicortisol 'competed very little' [1]. This functional difference, rooted in the C11 stereochemistry, confirms 11-epicortisol's utility as a biologically inactive control.
| Evidence Dimension | Competitive binding to glucocorticoid receptor (GR) in macrophages |
|---|---|
| Target Compound Data | Competed very little |
| Comparator Or Baseline | Cortisol: Competed effectively with [3H]dexamethasone for binding [1] |
| Quantified Difference | Cortisol is a strong GR ligand, while 11-epicortisol is an extremely weak or non-existent ligand. |
| Conditions | In vitro receptor binding assay in intact mouse peritoneal macrophages and human monocytes, using [3H]dexamethasone as a tracer. |
Why This Matters
This data provides quantitative evidence for using 11-epicortisol as a reliable, biologically inactive reference compound to distinguish glucocorticoid receptor-mediated effects from non-specific cellular activities.
- [1] Werb, Z., Foley, R., & Munck, A. (1978). Interaction of glucocorticoids with macrophages. Identification of glucocorticoid receptors in monocytes and macrophages. The Journal of Experimental Medicine, 147(6), 1684–1694. View Source
